4-Chloro-4'-fluoro-3'-methylbenzophenone
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Overview
Description
4-Chloro-4’-fluoro-3’-methylbenzophenone is an organic compound with the molecular formula C14H10ClFO and a molecular weight of 248.68 g/mol. It is a widely used compound with significant importance in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-4’-fluoro-3’-methylbenzophenone involves the Friedel-Crafts acylation reaction. This reaction typically uses 4-chlorobenzoyl chloride and 3-fluoro-4-methylbenzene as starting materials, with aluminum chloride as a catalyst . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-4’-fluoro-3’-methylbenzophenone often involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4’-fluoro-3’-methylbenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate and chromium trioxide are used.
Major Products Formed
Substitution Reactions: Products include substituted benzophenones with different functional groups replacing the chlorine or fluorine atoms.
Reduction Reactions: Products include alcohols and amines derived from the reduction of the carbonyl group.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
4-Chloro-4’-fluoro-3’-methylbenzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the design of new drugs with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-4’-fluoro-3’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing the enzyme from catalyzing its substrate . Additionally, it can interact with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4’-methylbenzophenone: Similar in structure but lacks the fluorine atom.
4-Fluoro-4’-methylbenzophenone: Similar in structure but lacks the chlorine atom.
4-Chloro-3’-fluoro-4’-methylbenzophenone: Similar in structure but with different substitution patterns.
Uniqueness
4-Chloro-4’-fluoro-3’-methylbenzophenone is unique due to the presence of both chlorine and fluorine atoms on the benzophenone core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
(4-chlorophenyl)-(4-fluoro-3-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORARFWXKHBAQIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607413 |
Source
|
Record name | (4-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59612-89-4 |
Source
|
Record name | (4-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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